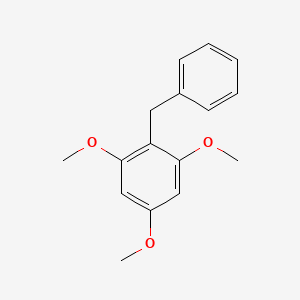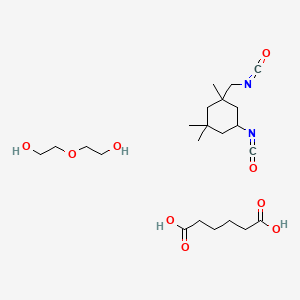
2,4,6-TRIMETHOXYDIPHENYLMETHANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-TRIMETHOXYDIPHENYLMETHANE is an organic compound with a molecular formula of C16H18O3. It is a derivative of benzene, where three methoxy groups and one benzyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-TRIMETHOXYDIPHENYLMETHANE can be synthesized through several methods. One common method involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Another method involves the benzylation of 1,3,5-trimethoxybenzene using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-TRIMETHOXYDIPHENYLMETHANE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of 1,3,5-trimethoxybenzaldehyde or 1,3,5-trimethoxybenzoic acid.
Reduction: Formation of 1,3,5-trimethoxy-2-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-TRIMETHOXYDIPHENYLMETHANE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a standard in quantitative nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-TRIMETHOXYDIPHENYLMETHANE involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the benzyl group, making it less hydrophobic.
1,2,3-Trimethoxybenzene: Has methoxy groups in different positions, affecting its reactivity and properties.
1,3,5-Trimethoxy-2-methylbenzene: Has a methyl group instead of a benzyl group, altering its steric and electronic properties.
Uniqueness
2,4,6-TRIMETHOXYDIPHENYLMETHANE is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
22807-99-4 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
2-benzyl-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C16H18O3/c1-17-13-10-15(18-2)14(16(11-13)19-3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Clave InChI |
YTQHXEQIYCMRGS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |
Key on ui other cas no. |
22807-99-4 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















